Stereochemical Identity: (3S)-Chiral Center vs. Achiral Comparators
CAS 820965-66-0 is the isolated (3S)-enantiomer, as confirmed by its isomeric SMILES notation (C[C@@H](CCC1=CN=C(C=C1)CCCNC=O)NC=O). In contrast, the formamide comparator 3-(4-Formylaminobutyryl)pyridine (CAS 887355-56-8) is an achiral molecule with no stereocenter (SMILES: O=C(c1cccnc1)CCCNC=O). The (R)-enantiomer of the target compound or a racemic mixture would represent a different chemical entity with potentially divergent biological or catalytic properties, making stereochemical specification critical for procurement.
| Evidence Dimension | Number of chiral centers (and defined configuration) |
|---|---|
| Target Compound Data | 1 chiral center, (3S)-configured |
| Comparator Or Baseline | CAS 887355-56-8: 0 chiral centers (achiral) |
| Quantified Difference | Presence vs. absence of stereochemical information |
| Conditions | Structural analysis from SMILES/InChI specification |
Why This Matters
For stereoselective synthesis or chiral recognition studies, the (3S)-configuration is a non-negotiable structural feature that cannot be met by achiral or racemic alternatives.
